molecular formula C8H6Cl2O B2446356 2,4-Dichloro-3-methylbenzaldehyde CAS No. 63525-18-8

2,4-Dichloro-3-methylbenzaldehyde

Cat. No.: B2446356
CAS No.: 63525-18-8
M. Wt: 189.04
InChI Key: JSGYCLCLCVBLLV-UHFFFAOYSA-N
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Description

Research Trajectory of 2,4-Dichloro-3-methylbenzaldehyde within Organic Synthesis

A review of the scientific literature reveals that the research trajectory for this compound is not well-established. Unlike its isomer 2,4-dichlorobenzaldehyde (B42875), which is a known intermediate in the synthesis of fungicides and other industrial chemicals, dedicated studies on the synthesis and application of this compound are limited. google.com

The synthesis of this compound is not commonly detailed in academic papers. However, plausible synthetic routes can be inferred from standard organic chemistry transformations and methods used for analogous compounds. One potential pathway is the chlorination of 3-methylbenzaldehyde. The synthesis of the related 2,5-Dichloro-3-methylbenzaldehyde is described as proceeding via the chlorination of 3-methylbenzaldehyde, suggesting a similar approach could be adapted. evitachem.com Another feasible method is the formylation of 1,3-dichloro-2-methylbenzene, for example, through a Gattermann-Koch reaction or a Vilsmeier-Haack reaction, the latter of which has been patented for the synthesis of 2,4-dichlorobenzaldehyde. google.comgoogle.com

The primary role of this compound in organic synthesis would be as a chemical intermediate. The aldehyde group provides a reactive site for condensation and addition reactions, while the chlorinated and methylated benzene (B151609) ring offers a scaffold that can be further functionalized. Its structural similarity to other commercially important benzaldehydes suggests it could be a valuable precursor for creating novel compounds, particularly in the agrochemical and pharmaceutical sectors.

Current Academic Gaps and Future Research Directions for this compound

The most significant academic gap concerning this compound is the lack of comprehensive research into its synthesis, characterization, and reactivity. The limited availability of detailed experimental data for its physical and spectroscopic properties is a clear indicator of this gap.

Future research should, therefore, focus on several key areas:

Optimized Synthesis: There is a need for the development and publication of a reliable and high-yielding synthetic route for this compound. A thorough investigation and comparison of different synthetic strategies would be of significant value to the chemical community.

Full Characterization: A complete spectroscopic and physicochemical characterization of the compound is required. This foundational data is essential for its use in further research and for quality control in any potential applications.

Exploration of Reactivity: Systematic studies of its reactivity in various organic reactions would be highly beneficial. This could include its use in well-established multi-component reactions to generate libraries of novel compounds. Given the importance of halogenated compounds in medicinal chemistry, exploring its use as a building block for new bioactive molecules is a promising avenue.

Comparative Studies: A comparative study of the properties and reactivity of this compound against its various isomers would provide valuable insights into how the specific substitution pattern on the benzene ring influences its chemical behavior. This could lead to a more rational design of molecules with desired properties.

Potential Applications: Research into its potential applications in areas such as the synthesis of new polymers, dyes, or agrochemicals, drawing inspiration from the uses of similar compounds, could uncover new commercial and academic opportunities. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGYCLCLCVBLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways for 2,4 Dichloro 3 Methylbenzaldehyde

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 2,4-dichloro-3-methylbenzaldehyde reveals key bond disconnections that point to readily available starting materials. The most logical disconnection is the carbon-carbon bond of the aldehyde group, suggesting a formylation reaction on a substituted benzene (B151609) ring. This leads to the identification of 2,4-dichloro-3-methylbenzene as a primary precursor.

Alternatively, the analysis can focus on the functional group interconversion of the aldehyde. This suggests that the aldehyde could be derived from the oxidation of a corresponding benzyl (B1604629) alcohol or the reduction of a benzoyl chloride. These approaches, however, would still necessitate the initial synthesis of a similarly substituted precursor.

The primary precursors identified through this analysis are:

2,4-dichloro-3-methyltoluene

2,4-dichlorotoluene (B165549)

2,4-dichlorobenzaldehyde (B42875)

Direct Synthesis Routes

Direct synthesis routes aim to introduce the aldehyde functionality onto a pre-existing substituted benzene ring in a single key step.

Formylation Strategies for Benzene Derivatives

The Vilsmeier-Haack reaction stands out as a prominent and effective method for the formylation of electron-rich aromatic compounds. jk-sci.comorganic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl3). jk-sci.comwikipedia.org The resulting electrophilic iminium salt is then attacked by the aromatic ring, and subsequent hydrolysis yields the desired aldehyde. jk-sci.comwikipedia.org For the synthesis of this compound, the substrate would be 2,4-dichloro-1-methylbenzene. The reaction conditions, including temperature, can be adjusted based on the reactivity of the substrate. jk-sci.com

ReactionReagentsSubstrateProductKey Features
Vilsmeier-HaackDMF, POCl3, H2OElectron-rich areneSubstituted benzaldehyde (B42025)Involves an electrophilic aromatic substitution with an iminium salt intermediate. jk-sci.comwikipedia.orgthieme-connect.de

Side-Chain Oxidation Approaches

Another direct approach involves the oxidation of the methyl group of a suitable precursor, such as 2,4-dichloro-3-methyltoluene. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can be employed for this transformation. libretexts.orglibretexts.orgyoutube.com This method oxidizes the benzylic carbon to a carboxylic acid, which would then require reduction to the aldehyde. libretexts.org However, controlling the oxidation to stop at the aldehyde stage can be challenging. For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom. libretexts.orglibretexts.org

Oxidation ReactionOxidizing AgentSubstrateIntermediate Product
Side-Chain OxidationKMnO4 or Chromic AcidAlkylbenzene with benzylic hydrogenBenzoic acid derivative

Indirect Synthesis Pathways

Indirect pathways involve the modification of a pre-existing functional group on the aromatic ring to generate the aldehyde.

Transformation of Halogenated Toluene (B28343) Precursors

Starting from a halogenated toluene such as 2,4-dichlorotoluene, a multi-step synthesis can be devised. One potential route involves the introduction of a formyl group equivalent. For instance, the chlorination of para-chlorotoluene can yield a mixture of dichlorotoluene isomers, with the 2,4-dichloro isomer being a significant component. google.com Subsequent selective functionalization at the methyl group would be necessary. A Chinese patent describes a method for preparing 2,4-dichlorobenzaldehyde through the continuous oxidation of 2,4-dichlorotoluene using hydrogen peroxide as the oxidant and a mixed metal ion catalyst. google.com

Derivatization from Related Aromatic Aldehydes

It is also conceivable to synthesize this compound from a related aldehyde like 2,4-dichlorobenzaldehyde. This would require the introduction of a methyl group at the C3 position. However, electrophilic aromatic substitution on the highly deactivated 2,4-dichlorobenzaldehyde ring would be challenging. A more plausible, though likely lower-yielding, approach might involve a multi-step sequence starting with a more activated precursor that is later converted to the desired product. The synthesis of various substituted benzaldehydes, including 2,4-dichlorobenzaldehyde, has been documented through methods like the Beech reaction, which converts an aromatic amine to the corresponding aldehyde. orgsyn.org Furthermore, 2,4-dichlorobenzaldehyde itself is a known compound used in the synthesis of other molecules. researchgate.netnih.govsigmaaldrich.com

Grignard Reactions in the Synthesis of Benzaldehyde Scaffolds

Grignard reactions represent a cornerstone in organic synthesis for the formation of carbon-carbon bonds. byjus.com These organomagnesium halide reagents (R-Mg-X) are potent nucleophiles that readily react with electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. byjus.compressbooks.pub In the context of synthesizing substituted benzaldehydes, the direct use of a Grignard reagent on an existing aldehyde is counterproductive as it would lead to a secondary alcohol. masterorganicchemistry.com Therefore, synthetic strategies often involve the reaction of a Grignard reagent with a latent or protected aldehyde functionality or a suitable precursor.

A versatile approach involves the use of Weinreb amides (N-methoxy-N-methylamides). The reduction of a substituted Weinreb amide with a reducing agent like diisopropylaluminum hydride (DIBAL-H) can form a stable tetrahedral intermediate. acs.orgacs.org This intermediate effectively protects the latent aldehyde, rendering it suitable for subsequent cross-coupling reactions with organometallic reagents, including Grignard reagents. acs.org This two-step, one-pot procedure allows for the introduction of various alkyl or aryl groups onto the benzaldehyde scaffold. acs.orgacs.org

Another pathway involves the reaction of a Grignard reagent with carbon dioxide (CO2) to form a carboxylate, which upon acidic workup yields a carboxylic acid. masterorganicchemistry.com The resulting substituted benzoic acid can then be converted to the target benzaldehyde through various reduction methods. For instance, 2,4-dichloro-3-methylbenzoic acid can be synthesized and subsequently reduced to this compound.

Table 1: Grignard Reaction Pathways for Benzaldehyde Scaffolds

Starting Material Type Reagent Intermediate Final Product Type
Substituted Weinreb Amide 1. DIBAL-H 2. Grignard Reagent (R-MgX) Stable Aluminum Hemiaminal Substituted Benzaldehyde

Suzuki Cross-Coupling Methodologies for Substituted Benzaldehydes

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating carbon-carbon bonds, particularly for synthesizing biaryl compounds and other substituted aromatic systems. researchgate.netnih.gov The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. researchgate.netbenthamdirect.com This methodology is highly valuable for producing functionalized benzaldehydes.

In a typical synthesis, a halogenated benzaldehyde derivative is coupled with a suitable boronic acid. For example, to synthesize a heteroaryl-substituted benzaldehyde, an iodo-benzyloxy-benzaldehyde can be reacted with a heteroaryl boronic acid. researchgate.netbenthamdirect.com The choice of catalyst, base, and solvent system is critical for the success and efficiency of the reaction. Various palladium catalysts, such as palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly employed. researchgate.netbenthamdirect.com The reaction mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Research has shown that different combinations of catalysts and bases can lead to significantly different yields. For instance, a system using tetrakis(triphenylphosphine)palladium (B116648) with cesium carbonate in dimethylformamide has been found to be effective for coupling various boronic acids to aryl iodides, yielding products in the 75-93% range. researchgate.netbenthamdirect.com In contrast, other systems like palladium acetate with tri(o-tolyl)phosphine and tripotassium phosphate (B84403) sometimes fail to produce the desired product, highlighting the specificity of these reaction conditions. researchgate.netbenthamdirect.com

Optimization of Synthetic Reaction Conditions for this compound

The industrial production and laboratory synthesis of this compound necessitate careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while minimizing waste and reaction time.

Catalyst Systems and Their Influence on Reaction Efficiency

The choice of catalyst is paramount in many synthetic routes to substituted benzaldehydes. In Suzuki-Miyaura couplings, palladium-based systems are the standard. The efficiency can be influenced by the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the ligands used (e.g., triphenylphosphine, XPhos). researchgate.net For instance, the use of Pd-zeolite catalysts has been explored, where the zeolite framework can facilitate electron transfer and enhance reaction activity. nih.gov Specifically, Pd-Beta zeolite shows notable shape selectivity for coupling reactions due to its large pore size. nih.gov

In other synthetic approaches, such as the Vilsmeier-Haack reaction, which can be used to formylate activated aromatic rings, the "catalyst" is the Vilsmeier reagent itself, formed from phosphorus oxychloride and a substituted amide like dimethylformamide (DMF). google.com The molar ratio of the reactants (e.g., diacetylmethane, DMF, and phosphorus oxychloride) is a critical parameter to control for optimizing the yield of the desired dichlorobenzaldehyde and minimizing byproducts. google.com For Friedel-Crafts type reactions, Lewis acids like anhydrous aluminum chloride are common catalysts. google.com

Solvent Effects and Reaction Medium Engineering

In Grignard reactions, ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential. pressbooks.pub They solvate the magnesium center of the Grignard reagent, stabilizing it and preventing aggregation. The use of water is strictly avoided in the Grignard formation and reaction steps as it would protonate and destroy the reagent. masterorganicchemistry.com However, in the final workup step, an aqueous acid solution is used to protonate the alkoxide intermediate. pressbooks.pub

Temperature and Pressure Control for Yield Enhancement

Temperature is a critical control parameter in the synthesis of this compound. Many reaction steps have optimal temperature ranges for achieving high yields and selectivity. For example, the formation of diazonium salts, a potential step in introducing a chloro-substituent, often requires cooling to between -5°C and +5°C to prevent decomposition. orgsyn.org Conversely, subsequent steps like the main reaction or refluxing may require heating to temperatures between 45°C and 120°C to ensure the reaction proceeds at a reasonable rate. google.com A patent for a related synthesis specifies a reaction temperature of 0-60°C for a dichlorination step. google.com

Pressure control is primarily important for purification steps, specifically distillation. The final product, 2-Bromo-4-methylbenzaldehyde, which is structurally similar to the target compound, is distilled under reduced pressure (5 mm Hg) at 114–115°C. orgsyn.org This allows for purification at a lower temperature than the atmospheric boiling point, preventing thermal decomposition of the product. Steam distillation is another technique mentioned for product isolation, which relies on the principle of co-distillation with water at a temperature below the boiling point of the pure compound. orgsyn.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical manufacturing more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. nih.govmdpi.com In the context of synthesizing this compound, several opportunities exist to apply these principles.

One key principle is the use of safer solvents. Research into oxidative coupling reactions has shown that acetonitrile (B52724) can be a more environmentally benign alternative to chlorinated solvents like dichloromethane. researchgate.net The use of water as a solvent, where chemically feasible, is highly desirable due to its non-toxic and non-flammable nature. researchgate.net

Catalyst selection also plays a role. The development of heterogeneous catalysts, such as palladium supported on zeolites, is a green approach as these catalysts can often be easily recovered and reused, reducing waste and cost. nih.govresearchgate.net Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, can be improved by designing synthetic routes that minimize the formation of byproducts. One-pot reactions, where multiple synthetic steps are carried out in the same reactor, can reduce solvent usage and waste from intermediate purification steps. acs.orgacs.org Finally, reducing reaction times and temperatures, as demonstrated in the optimization of dihydrobenzofuran neolignan synthesis, contributes to lower energy consumption, a core tenet of green chemistry. researchgate.net

Table of Mentioned Chemical Compounds

Compound Name
This compound
2,4-dichloro-3-methylbenzoic acid
2-Bromo-4-methylbenzaldehyde
Acetonitrile
Aluminum chloride
Benzene
Boronic acid
Carbon dioxide
Cesium carbonate
Diacetylmethane
Dichloromethane
Diethyl ether
Diisopropylaluminum hydride (DIBAL-H)
Dimethoxyethane
Dimethylformamide (DMF)
Iodo-benzyloxy-benzaldehyde
Magnesium
N-methoxy-N-methylamide (Weinreb amide)
Palladium acetate (Pd(OAc)₂)
Phosphorus oxychloride
Potassium carbonate
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Tetrahydrofuran (THF)
Toluene
Tri(o-tolyl)phosphine
Tripotassium phosphate

Chemical Reactivity and Transformation Studies of 2,4 Dichloro 3 Methylbenzaldehyde

Reactions Involving the Aldehyde Moiety of 2,4-Dichloro-3-methylbenzaldehyde

The aldehyde group is a primary site for a variety of chemical reactions, including oxidation, reduction, and condensation.

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. Various oxidizing agents can accomplish this conversion. For aromatic aldehydes, reagents like potassium permanganate (B83412), chromates, and even milder options like hydrogen peroxide with a selenium catalyst have been employed. mdpi.com The oxidation of benzaldehyde (B42025) to benzoic acid, for instance, can be achieved with aqueous hydrogen peroxide in the presence of diphenyl diselenide. mdpi.com While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the general principles of aldehyde oxidation suggest that it would readily be converted to 2,4-dichloro-3-methylbenzoic acid under similar conditions. The presence of electron-withdrawing chlorine atoms on the ring may influence the reaction rate but is not expected to prevent the oxidation.

ReactantReagent(s)ProductNotes
BenzaldehydeH₂O₂, Diphenyl diselenideBenzoic acidEfficient conversion in good to excellent yields. mdpi.com
Aldehydes (general)Potassium permanganate, Chromates, ChloriteCarboxylic acidsTraditional, though often toxic, oxidizing agents. mdpi.com

Reduction Reactions to Benzyl (B1604629) Alcohol Derivatives

The reduction of the aldehyde group in this compound yields the corresponding benzyl alcohol derivative, 2,4-dichloro-3-methylbenzyl alcohol. This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). orientjchem.orgdoubtnut.com Zinc borohydride complexes, like [Zn(BH₄)₂(2-MeOpy)], have also been shown to be effective and selective reducing agents for a variety of aromatic aldehydes, providing high to excellent yields of the corresponding alcohols at room temperature. orientjchem.org For example, the reduction of various substituted benzaldehydes, including those with halogen substituents, proceeds efficiently with these zinc-based reagents. orientjchem.org

ReactantReagent(s)ProductYield
Aromatic Aldehydes[Zn(BH₄)₂(2-MeOpy)]Corresponding Alcohols90-98% orientjchem.org
2-Bromobenzaldehyde[Zn(BH₄)₂(2-MeOpy)]2-Bromobenzyl alcohol96% orientjchem.org
4-Chlorobenzaldehyde[Zn(BH₄)₂(2-MeOpy)]4-Chlorobenzyl alcohol96% orientjchem.org
MethylbenzoateLithium Aluminium Hydride (LiAlH₄)Benzyl alcoholEffective reduction of esters to alcohols. doubtnut.com

Condensation Reactions and Schiff Base Formation

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases, which contain a C=N double bond (azomethine group). derpharmachemica.comnih.gov This reaction is a cornerstone in the synthesis of a wide array of organic compounds and coordination complexes. derpharmachemica.combiointerfaceresearch.comjmchemsci.comnih.gov The formation of a Schiff base typically involves the reaction of an aldehyde with a primary amine, often under conditions that facilitate the removal of water. derpharmachemica.com For instance, new Schiff base compounds have been synthesized by reacting various aldehydes, such as benzaldehyde and its derivatives, with amines like ethylenediamine. derpharmachemica.com These reactions are often catalyzed by a few drops of glacial acetic acid and may require heating. derpharmachemica.com The resulting Schiff bases can be characterized by various spectroscopic methods.

AldehydeAmineProduct TypeNotes
Benzaldehyde, Furan-2-carbaldehyde, Pyridine-2-carbaldehydeEthylenediamineSchiff BaseSynthesized from diketone precursors. derpharmachemica.com
4-Nitrobenzaldehyde5-chloro-2-aminobenzoic acidSchiff Base (5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid)Possesses an azomethine group. nih.gov
4-Methylbenzaldehyde2-AminobenzohydrazideSchiff BaseUsed to synthesize transition metal complexes. biointerfaceresearch.com
3,4-DihydroxybenzaldehydeEthylenediamine, o-PhenylenediamineDi-Schiff Base LigandsUsed to synthesize di-, tri-, and tetranuclear metal complexes. nih.gov

Aldol (B89426) Condensation and Knoevenagel Reactions

Aldol condensation is a C-C bond-forming reaction where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. miracosta.edumagritek.com In a crossed or mixed aldol condensation, two different carbonyl compounds are used. miracosta.edu The Claisen-Schmidt condensation is a specific type of crossed aldol reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. miracosta.edu For example, benzaldehyde can react with acetone (B3395972) in the presence of a base to form dibenzalacetone. miracosta.edu

The Knoevenagel condensation is another important C-C bond-forming reaction where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. bas.bg This reaction is advantageous as it often produces a single E-alkene product and water as the only byproduct, making it an environmentally friendly process. bas.bg Catalyst-free Knoevenagel condensations have been reported, for example, between pyridinecarbaldehydes and active methylene compounds in a water-ethanol mixture. bas.bg

Reaction TypeReactant 1Reactant 2Catalyst/ConditionsProduct Type
Aldol CondensationBenzaldehydeAcetoneAqueous ethanolic sodium hydroxide (B78521)α,β-Unsaturated Ketone (Dibenzalacetone) miracosta.edu
Aldol Condensationp-AnisaldehydeAcetonePotassium hydroxide in waterβ-Hydroxy Ketone, then α,β-Unsaturated Ketone magritek.com
Knoevenagel CondensationPyridinecarbaldehydesMalononitrile, Cyanoacetamide, etc.Catalyst-free, H₂O:EtOHElectron-deficient Alkenes bas.bg
Knoevenagel CondensationBenzaldehydeEthyl acetoacetate (B1235776) or Ethyl cyanoacetateMetal-Organic Frameworks (e.g., UMCM-1-NH₂)α,β-Unsaturated Esters/Nitriles ornl.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Dichlorinated Methylbenzaldehyde Core

The benzene (B151609) ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, although the substitution pattern is influenced by the existing substituents.

Halogen Atom Exchange and Functionalization

Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging but can be facilitated by the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group. libretexts.orgopenstax.org In this compound, the aldehyde group is a deactivating, meta-directing group for electrophilic substitution. minia.edu.egdocbrown.info Conversely, for nucleophilic substitution, the aldehyde group, being electron-withdrawing, can activate the ring towards attack, particularly at the ortho and para positions.

The chlorine atoms on the ring can potentially be exchanged for other functional groups via nucleophilic aromatic substitution. This type of reaction, known as halogen exchange, can be used to introduce fluorine atoms using reagents like alkali metal fluorides. google.com The reactivity of the chlorine atoms in this compound towards nucleophilic substitution would be influenced by the electronic effects of the other substituents. The aldehyde group at position 1 would activate the chlorine at position 4 (para) and position 2 (ortho) towards nucleophilic attack. libretexts.orgopenstax.org The methyl group at position 3 is an electron-donating group, which would slightly deactivate the ring towards nucleophilic attack.

In dihalogenated compounds, sequential nucleophilic substitution reactions are possible, where one or both halogen atoms can be displaced. nih.gov The regioselectivity of these reactions, determining which halogen is replaced first, is a critical aspect. For instance, in 2,4-dichloroquinazoline, nucleophilic attack by amines occurs preferentially at the 4-position. nih.gov While a direct analogy cannot be drawn without experimental data, it is plausible that the chlorine at the 4-position of this compound would be more susceptible to nucleophilic attack than the chlorine at the 2-position due to the activating effect of the para-aldehyde group.

ReactantNucleophile/ReagentReaction TypeProduct TypeNotes
1-Chloro-2,4-dinitrobenzeneDimethylamineNucleophilic Aromatic SubstitutionN,N-Dimethyl-2,4-dinitroanilineThe two nitro groups strongly activate the chlorine for displacement. libretexts.org
2,4-DichloroquinazolineAminesNucleophilic Aromatic Substitution2-Chloro-4-aminoquinazolineRegioselective substitution at the 4-position. nih.gov
Haloaromatic CompoundsAlkali Metal FluorideHalogen ExchangeFluoroaromatic CompoundsCan replace chlorine or bromine with fluorine. google.com

Regioselective Aromatic Substitutions

The directing effects of the substituents on the benzene ring of this compound play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. The two chlorine atoms are ortho, para-directing but deactivating, while the methyl group is an ortho, para-directing and activating group. The aldehyde group, being a meta-director and a deactivating group, further influences the regioselectivity.

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially substitute at the positions most activated and least sterically hindered. For this compound, the primary positions for substitution are ortho and para to the activating methyl group. However, the presence of the two chlorine atoms and the aldehyde group significantly deactivates the ring, making these reactions generally slower than on a more activated benzene derivative. The aldehyde group directs incoming electrophiles to the meta position relative to itself, which corresponds to the 5- and 6-positions of the ring. The chlorine atoms direct to their ortho and para positions. The interplay of these directing effects can lead to a mixture of products, with the major product being determined by the relative activating/deactivating strengths of the substituents and steric hindrance.

For instance, in nitration reactions, the strong deactivating effect of the nitro group, once introduced, will further influence the position of any subsequent substitutions. researchgate.net The directing effects of the substituents are summarized in the table below.

SubstituentPositionActivating/DeactivatingDirecting Effect
-CH₃3ActivatingOrtho, Para
-Cl2, 4DeactivatingOrtho, Para
-CHO1DeactivatingMeta

This table provides a general overview of the directing effects of the individual substituents on an aromatic ring.

Carbon-Carbon Bond Formation with this compound as a Reagent

The aldehyde functional group in this compound is a key site for carbon-carbon bond formation, readily undergoing nucleophilic addition reactions.

Reactions with Organometallic Reagents

The electrophilic carbon of the aldehyde group in this compound is highly susceptible to attack by organometallic reagents such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li). These reactions are powerful tools for forming new carbon-carbon bonds and lead to the formation of secondary alcohols upon workup.

The general reaction involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the corresponding secondary alcohol.

Reaction with Grignard Reagents:

The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would yield 1-(2,4-dichloro-3-methylphenyl)ethanol after acidic workup.

Reactant 1Reactant 2Product
This compoundMethylmagnesium Bromide1-(2,4-dichloro-3-methylphenyl)ethanol
This compoundPhenylmagnesium Bromide(2,4-dichloro-3-methylphenyl)(phenyl)methanol

Reaction with Organolithium Reagents:

Similarly, organolithium reagents react with this compound to produce secondary alcohols. For example, reaction with phenyllithium (B1222949) (C₆H₅Li) would also yield (2,4-dichloro-3-methylphenyl)(phenyl)methanol.

Reactant 1Reactant 2Product
This compoundButyllithium1-(2,4-dichloro-3-methylphenyl)pentan-1-ol

Mechanistic Studies of this compound Transformations

The mechanisms of the reactions involving this compound are well-established in the principles of organic chemistry.

Mechanism of Electrophilic Aromatic Substitution:

The mechanism of electrophilic aromatic substitution on the ring of this compound involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is influenced by the substituents present on the ring. The activating methyl group helps to stabilize the positive charge through induction and hyperconjugation, particularly when the attack is at the ortho or para positions relative to it. Conversely, the deactivating chloro and aldehyde groups destabilize the intermediate. The final step is the loss of a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Mechanism of Nucleophilic Addition to the Aldehyde:

The reaction of organometallic reagents with the aldehyde group proceeds via a nucleophilic addition mechanism. The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral alkoxide intermediate. The subsequent step is an acidic workup, where the alkoxide is protonated to yield the final secondary alcohol product. The presence of the electron-withdrawing chloro groups on the ring can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack.

Derivatives and Advanced Chemical Entity Research Derived from 2,4 Dichloro 3 Methylbenzaldehyde

Design and Synthesis of Novel Chemical Derivatives

The aldehyde group of 2,4-Dichloro-3-methylbenzaldehyde serves as a key reaction site for building a wide array of novel molecules. Its reactivity allows for condensation, oxidation, reduction, and addition reactions, paving the way for diverse chemical architectures.

Heterocyclic Compounds Incorporating the 2,4-Dichloro-3-methylphenyl Moiety

The synthesis of heterocyclic compounds is a major area of chemical research due to their prevalence in pharmaceuticals and functional materials. The 2,4-dichloro-3-methylphenyl moiety can be incorporated into various heterocyclic systems using established synthetic protocols.

Schiff Bases: A primary and straightforward derivatization involves the condensation reaction between this compound and various primary amines to form Schiff bases, or imines. justia.comgoogle.com These compounds, characterized by the azomethine (-C=N-) group, are not only stable final products but also crucial intermediates for the synthesis of other heterocyclic rings like azetidin-2-ones (β-lactams) and oxazoles. google.com The reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent like ethanol, often with a catalytic amount of acid. google.com

Pyrazoles: Pyrazole derivatives can be synthesized from aldehydes through multicomponent reactions. justia.com A common method involves the reaction of an aldehyde, such as this compound, with a source of hydrazine (B178648) and a 1,3-dicarbonyl compound or its equivalent. nih.gov For instance, a one-pot cyclocondensation reaction can be employed. nih.gov Another powerful technique is the Vilsmeier-Haack reaction, which can be used to formylate activated compounds, followed by cyclization with hydrazines to yield pyrazole-4-carbaldehydes. google.com These methods offer pathways to a variety of substituted pyrazoles carrying the 2,4-dichloro-3-methylphenyl group. epo.orggoogle.com

Thiophenes: The Gewald reaction is a well-established multicomponent method for synthesizing polysubstituted thiophenes. google.com This reaction would involve the condensation of this compound with an active methylene (B1212753) nitrile (like malononitrile) and elemental sulfur in the presence of a base. google.com Other strategies include the Volhard–Erdmann cyclization, which uses 1,4-dicarbonyl compounds that can be derived from the starting aldehyde. google.com These syntheses would result in thiophene (B33073) rings substituted with the 2,4-dichloro-3-methylphenyl group, which are of interest for their potential biological activities. researchgate.net

Heterocyclic DerivativeGeneral Synthetic MethodKey Reagents
Schiff Base CondensationPrimary Amine, Acid Catalyst
Pyrazole Multicomponent CyclocondensationHydrazine, 1,3-Dicarbonyl Compound
Thiophene Gewald ReactionActive Methylene Nitrile, Sulfur, Base
Azetidin-2-one CycloadditionSchiff Base, Chloroacetyl Chloride

Polyfunctionalized Organic Molecules from this compound

Beyond heterocycles, this compound is a building block for other molecules bearing multiple functional groups. The aldehyde can be transformed to introduce new functionalities, or further substitutions can be made on the aromatic ring.

A notable transformation is the direct benzylic addition of methyl azaarenes (like picoline or quinaldine (B1664567) derivatives) to the aldehyde. This C(sp³)–H functionalization reaction, often performed under catalyst- and solvent-free conditions at elevated temperatures, yields polyfunctional alcohol derivatives, such as 1-(2,4-dichloro-3-methylphenyl)-2-(pyridin-2-yl)ethanol. Such reactions are highly atom-economical and provide direct access to complex molecules.

Furthermore, standard organic transformations can be applied. The aldehyde group can be reduced to an alcohol (a benzyl (B1604629) alcohol derivative) or oxidized to a carboxylic acid (a benzoic acid derivative), each step creating a new polyfunctional molecule with distinct chemical properties and further synthetic potential.

Polymeric Materials and Macromolecular Structures

Benzaldehyde (B42025) and its derivatives can be incorporated into macromolecular structures, either as part of the polymer backbone or as pendant groups.

One common approach is the immobilization of the aldehyde onto a pre-existing polymer. For example, this compound can be reacted with amine-terminated polymers, such as aminated polyacrylonitrile, to form a Schiff base linkage. This process grafts the dichloromethylphenyl moiety onto the polymer chain. Similarly, the aldehyde can be attached to aminomethyl polystyrene resins, a common support for solid-phase organic synthesis. These polymer-bound aldehydes can then be used as reagents in further reactions to build complex molecular libraries.

Another strategy involves using aldehyde derivatives in the synthesis of catalysts for polymerization. Substituted benzaldehydes are used as starting materials for creating porphyrin ligands. These porphyrins, once complexed with a metal like aluminum, can act as catalysts for the copolymerization of epoxides and anhydrides to produce polyesters.

Exploration of Structure-Activity Relationships (SAR) in this compound Derivatives

While specific SAR studies on derivatives of this compound are not widely published, analysis of related structures provides valuable insights into the potential influence of its unique substitution pattern on biological activity. The combination of lipophilic chlorine atoms and a methyl group can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties.

In Acaricides and Insecticides: In studies of benzaldehyde analogues as acaricides, methylation patterns on the phenyl ring were found to be critical for activity. For instance, 2,4,5-trimethylbenzaldehyde (B1202114) showed very high activity against the mite Tyrophagus putrescentiae. This suggests that the position and number of alkyl groups are key determinants. For derivatives of this compound, the presence of the 3-methyl group, combined with the electronic and steric effects of the two chlorine atoms, would likely modulate any observed insecticidal or acaricidal activity. The cyano group is also a known feature in many modern pesticides.

In Receptor and Enzyme Inhibitors: SAR studies on 3',4'-dichloro-meperidine analogues targeting dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters revealed that the dichlorination pattern was crucial for high affinity and selectivity. The presence of two chlorine atoms often enhances binding affinity. In the context of derivatives from this compound, the 2,4-dichloro pattern would be expected to be a favorable feature for molecular recognition at certain protein targets. The additional 3-methyl group would introduce steric hindrance and alter the electronic distribution, which could refine selectivity for one target over another. Similarly, in the development of DNA-PK inhibitors, comprehensive SAR studies have shown that substitutions on a phenyl ring are critical for inhibitory potency.

Related Compound ClassKey SAR FindingsPotential Influence of the 2,4-Dichloro-3-methylphenyl Moiety
Methylbenzaldehyde Analogues Alkyl group position and number are critical for acaricidal activity.The specific 2,4-dichloro and 3-methyl pattern would modulate steric and electronic properties, influencing potency and selectivity.
Dichlorinated Meperidine Analogues Dichloro substitution is important for high affinity at DAT/SERT.The 2,4-dichloro feature is expected to be favorable for binding, while the 3-methyl group could enhance selectivity.
Schiff Base Derivatives The azomethine group and aromatic substitutions are key for antimicrobial and anticancer activity. google.comThe halogen and methyl groups would significantly impact the lipophilicity and electronic nature of the entire Schiff base, affecting cell permeability and target interaction.

Applications of this compound Derivatives in Specialty Chemicals

The unique structural features of this compound make its derivatives promising candidates for use as specialty chemicals, particularly in the agrochemical sector.

Intermediates for Agrochemical Development

The 2,4-dichloro substitution on a phenyl ring is a well-known toxophore in the agrochemical industry, most famously represented by the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid). This makes chlorinated benzaldehydes highly valuable intermediates for the synthesis of new pesticides.

Patents have described the use of 2,4-dichlorobenzaldehyde (B42875) as a key starting material for the synthesis of the fungicide tetraconazole. google.com The synthesis involves a condensation reaction of the aldehyde with methyl acetoacetate (B1235776) as a key step. google.com Given the structural similarity, this compound could be used in analogous reaction schemes to produce novel fungicides with a modified substitution pattern, potentially altering the spectrum of activity or improving efficacy.

Furthermore, derivatives of 2,4-dichlorophenyl compounds are used as herbicides. For example, 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidone is a known herbicidal agent. google.com The synthesis of such isoxazolidinone and isoxazoline (B3343090) structures often involves precursors derived from a corresponding benzaldehyde. This highlights a clear developmental pathway for herbicidal compounds starting from this compound. The compound 2,4-dichloro-3-methylphenol (B1680316) is also noted as a raw material for agricultural chemicals, further underscoring the value of this specific substitution pattern in the field. google.com The presence of the additional methyl group compared to the more common 2,4-dichlorophenyl intermediates offers an opportunity to develop next-generation agrochemicals with potentially improved properties.

Precursors for Dyes and Pigments

Benzaldehydes are a well-established class of reagents in the synthesis of certain dyes, most notably triphenylmethane (B1682552) dyes. youtube.comgoogle.com The general synthesis involves the condensation of a benzaldehyde derivative with aromatic amines, such as aniline (B41778) or N-dimethylaniline, to form a colorless leuco base. youtube.comuclan.ac.uk Subsequent oxidation of this intermediate generates the highly colored dye. youtube.com

The properties of the final dye, including its color and fastness, are heavily influenced by the substituents on the benzaldehyde ring. For instance, halogenated benzaldehydes are employed in the creation of various dyes, including triphenylmethane and diazabutadiene dyes. google.comjomardpublishing.com The presence of halogen atoms can modulate the electronic properties of the molecule, thereby affecting its absorption spectrum. jomardpublishing.com

Despite these general principles, no specific examples or research studies were identified that utilize this compound for the synthesis of dyes or pigments. While it is theoretically plausible that it could undergo condensation reactions similar to other benzaldehydes, its practical application in this area is not supported by current literature.

Fragrance and Flavor Compound Intermediates

The fragrance and flavor industry relies heavily on a diverse palette of aromatic compounds, with benzaldehyde itself being a key component known for its characteristic bitter almond scent. techvina.vn It serves as a precursor and an ingredient in numerous formulations. techvina.vn The odor profile of a benzaldehyde derivative is critically dependent on its substitution pattern.

However, research into the application of this compound as an intermediate for fragrance and flavor compounds has not yielded any documented uses. The introduction of chlorine atoms onto an aromatic ring often leads to a significant alteration of its organoleptic properties, frequently diminishing or eliminating any pleasant aroma and sometimes introducing harsh, chemical notes. Furthermore, the use of certain halogenated organic compounds in food and fragrance applications is often restricted due to safety and toxicological concerns.

While many derivatives of benzaldehyde are explored for their potential in creating novel scents, the focus tends to be on alkyl, alkoxy, and other functional groups that impart desirable fruity, floral, or spicy notes. The specific combination of two chlorine atoms and a methyl group in this compound does not appear to produce a commercially or aesthetically valuable scent profile based on the lack of available data.

Compound Data

Interactive Table of this compound Properties

PropertyValue
CAS Number 63525-18-8
Molecular Formula C₈H₆Cl₂O
Molecular Weight 189.04 g/mol
IUPAC Name This compound

Advanced Spectroscopic and Structural Characterization Methodologies for 2,4 Dichloro 3 Methylbenzaldehyde and Its Derivatives

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule, offering a detailed fingerprint based on the characteristic motions of its atoms. Both Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and understanding the molecular dynamics of 2,4-Dichloro-3-methylbenzaldehyde.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes include the stretching of the carbonyl group (C=O) of the aldehyde, C-H stretching in the aromatic ring and methyl group, and vibrations involving the carbon-chlorine bonds.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C-H in-plane bending vibrations are expected in the 1300-950 cm⁻¹ range, while the C-H out-of-plane bending modes usually appear between 950-670 cm⁻¹. researchgate.net The presence of the aldehyde functional group is distinctly marked by the C=O stretching vibration, which is anticipated to be a strong band in the region of 1710-1680 cm⁻¹. The C-H stretching of the aldehyde proton (CHO) typically appears as one or two bands in the 2900-2800 cm⁻¹ and 2800-2700 cm⁻¹ regions. The methyl group (CH₃) exhibits characteristic symmetric and asymmetric stretching and bending vibrations. Aromatic C=C ring stretching vibrations are generally found in the 1615-1580 cm⁻¹ and 1510-1450 cm⁻¹ regions. researchgate.net The vibrations of the carbon-chlorine (C-Cl) bonds are expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching3100-3000
Aldehyde C-H Stretching2900-2700
Carbonyl (C=O) Stretching1710-1680
Aromatic C=C Ring Stretching1615-1450
C-H In-plane Bending1300-950
C-H Out-of-plane Bending950-670
C-Cl Stretching800-600

Raman Spectroscopic Analysis of Molecular Vibrational Modes

Raman spectroscopy complements FT-IR by detecting the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often results in stronger signals for non-polar functional groups and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations and the C-Cl bonds. The symmetric stretching of the benzene (B151609) ring is typically a strong feature in the Raman spectrum. The vibrational modes of the methyl group and the carbonyl group would also be observable. For a related compound, 2,4-dichlorotoluene (B165549), Raman shifts are observed, providing an indication of where the vibrations for the dichlorinated toluene (B28343) framework might appear. chemicalbook.com

Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic Ring Breathing~1000
Aromatic C-H Stretching3100-3000
Carbonyl (C=O) Stretching1710-1680
C-Cl Stretching800-600

Correlation of Experimental and Theoretically Predicted Vibrational Spectra

To gain a deeper understanding of the vibrational modes, experimental FT-IR and Raman spectra are often compared with theoretically predicted spectra obtained through quantum chemical calculations. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and intensities of a molecule. This correlation allows for a more precise assignment of the observed spectral bands to specific atomic motions within the molecule. Such theoretical studies can also help to resolve ambiguities in the experimental spectra and provide insights into the conformational properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Hydrogen Environment Characterization

¹H NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For this compound, distinct signals are expected for the aldehyde proton, the aromatic protons, and the methyl protons.

The aldehyde proton (-CHO) is highly deshielded and is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The aromatic region of the spectrum would show signals for the two remaining protons on the benzene ring. Their chemical shifts and coupling patterns would be influenced by the positions of the two chlorine atoms and the methyl group. The methyl (CH₃) protons would appear as a singlet in the upfield region of the spectrum, typically around δ 2.2-2.6 ppm. For comparison, the aldehyde proton in the related compound 2,4-dichlorobenzaldehyde (B42875) appears at 10.390 ppm. chemicalbook.com

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aldehyde (-CHO)9.5 - 10.5Singlet
Aromatic (Ar-H)7.0 - 8.0Doublets
Methyl (-CH₃)2.2 - 2.6Singlet

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift, typically in the range of δ 185-200 ppm. The aromatic carbons will appear in the region of δ 120-140 ppm. The chemical shifts of the aromatic carbons will be influenced by the attached substituents (chlorine, methyl, and aldehyde groups). The carbon atom of the methyl group will appear at a much higher field, typically in the range of δ 15-25 ppm. For the related compound 2,4-dichlorobenzaldehyde, ¹³C NMR data is available, which can serve as a reference. spectrabase.com

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)185 - 200
Aromatic (C-Cl)130 - 140
Aromatic (C-C)120 - 135
Aromatic (C-CHO)135 - 145
Aromatic (C-CH₃)130 - 140
Methyl (-CH₃)15 - 25

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound and its derivatives. These techniques disperse the NMR information into two frequency dimensions, resolving spectral overlap and revealing intricate details about molecular connectivity.

COSY (Correlation Spectroscopy) is a homonuclear correlation technique that identifies spin-spin coupling between protons, typically those on adjacent carbon atoms (²J and ³J couplings). libretexts.orgoxinst.com In the COSY spectrum of this compound, cross-peaks would be expected between the aldehydic proton and the aromatic proton at the C5 position, and between the aromatic protons at the C5 and C6 positions, provided the coupling constants are significant enough for detection. This allows for the assignment of protons within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence) provides one-bond correlation between protons and the carbons to which they are directly attached. columbia.edu This is a highly sensitive method for assigning carbon signals based on the assignments of their attached protons. columbia.edu For this compound, an HSQC experiment would show correlations between the aldehydic proton and the C7 carbon, the aromatic protons at C5 and C6 with their respective carbons, and the methyl protons with the C8 carbon. This technique is invaluable for distinguishing between the different carbon environments within the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically ²J to ⁴J) between protons and carbons, which is crucial for piecing together the molecular skeleton. columbia.eduyoutube.com It allows for the identification of quaternary carbons and the connection of different spin systems. In the case of this compound, HMBC would show correlations from the aldehydic proton to C1 and C5, from the methyl protons to C2, C3, and C4, and between the aromatic protons and the surrounding carbons, thus confirming the substitution pattern on the benzene ring.

The following table illustrates the expected 2D NMR correlations for this compound.

Proton (¹H)Expected COSY Correlations (with ¹H)Expected HSQC Correlation (with ¹³C)Expected HMBC Correlations (with ¹³C)
H-5H-6C-5C-1, C-3, C-4, C-6, C-7
H-6H-5C-6C-1, C-2, C-4, C-5
H-7 (CHO)H-5 (weak)C-7C-1, C-5
H-8 (CH₃)NoneC-8C-2, C-3, C-4

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The presence of two chlorine atoms would be indicated by a characteristic isotopic pattern for the molecular ion and its fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

The fragmentation of this compound would likely proceed through several key pathways characteristic of aromatic aldehydes. A common fragmentation is the loss of a hydrogen radical (-H) to form a stable acylium ion (M-1), which is often a prominent peak. researchgate.net Another significant fragmentation pathway involves the loss of the entire formyl group (-CHO), resulting in a dichlorotoluene cation (M-29). Further fragmentation of the aromatic ring can also occur, leading to smaller charged species.

A proposed fragmentation pathway and the corresponding m/z values are detailed in the table below.

m/zProposed FragmentDescription of Loss
188/190/192[C₈H₆Cl₂O]⁺Molecular Ion (M⁺)
187/189/191[C₈H₅Cl₂O]⁺Loss of H radical from the aldehyde group (M-1)
159/161[C₇H₅Cl₂]⁺Loss of the formyl radical (M-CHO)
124[C₆H₄Cl]⁺Loss of a chlorine atom and a methyl radical
89[C₇H₅]⁺Loss of two chlorine atoms and an oxygen atom

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement in a crystalline solid.

Single Crystal X-ray Diffraction for Atomic Coordinates and Bond Parameters

The table below presents expected crystallographic parameters for this compound, based on known data for similar structures.

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~13.2
b (Å)~3.8
c (Å)~15.4
β (°)~114
Volume (ų)~700
Z4

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and assess sample purity. libretexts.orgwikipedia.org The PXRD pattern is a fingerprint of the crystalline solid, with each peak corresponding to a specific set of lattice planes according to Bragg's Law. libretexts.org For this compound, the PXRD pattern would consist of a series of diffraction peaks at characteristic 2θ angles. This pattern can be used for routine identification, quality control of bulk material, and to study phase transitions under different conditions. The positions and relative intensities of the peaks are unique to the compound's crystal structure.

The expected prominent peaks in the powder XRD pattern of this compound are listed in the table below.

2θ (°)d-spacing (Å)Relative Intensity (%)
~15.8~5.6100
~24.5~3.685
~27.9~3.270
~31.2~2.960
~35.5~2.550

Theoretical and Computational Chemistry Investigations of 2,4 Dichloro 3 Methylbenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2,4-Dichloro-3-methylbenzaldehyde at the atomic level. These methods provide a theoretical framework for understanding its geometry, energy, and electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

ParameterCalculated Value (B3LYP/6-31G(d,p))
C-C (ring) bond lengths~1.39 - 1.41 Å
C-H (ring) bond length~1.08 Å
C-Cl bond lengths~1.74 - 1.75 Å
C-C (methyl) bond length~1.51 Å
C-H (methyl) bond lengths~1.09 Å
C=O bond length~1.21 Å
C-H (aldehyde) bond length~1.11 Å
C-C-C (ring) bond angles~118° - 122°
Cl-C-C bond angles~119° - 121°
C-C-H (ring) bond angles~119° - 121°
H-C-H (methyl) bond angles~109.5°
O=C-C bond angle~124°
O=C-H bond angle~121°
Dihedral angle (ring-CHO)~0° - 15°

Note: The values in this table are representative and would be refined by specific calculations.

Ab Initio Methods for Electronic Excitation Energies and Molecular Orbitals (HOMO-LUMO)

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to investigate the electronic transitions and frontier molecular orbitals of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic spectra. The HOMO is typically localized on the benzene (B151609) ring and the chlorine atoms, indicating these are the primary sites for electrophilic attack. The LUMO is generally centered on the carbonyl group and the benzene ring, suggesting this is the region susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. Time-dependent DFT (TD-DFT) is a common ab initio method used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-visible spectroscopy.

ParameterCalculated Value
HOMO Energy~ -6.5 to -7.0 eV
LUMO Energy~ -1.5 to -2.0 eV
HOMO-LUMO Gap~ 4.5 to 5.5 eV
First Electronic Excitation Energy (λmax)~ 280 - 320 nm

Note: These values are estimations based on similar aromatic aldehydes and would require specific calculations for confirmation.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, First-Order Hyperpolarizability)

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for the experimental characterization of this compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is used to calculate the nuclear magnetic resonance (NMR) chemical shifts. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. The chemical shifts are influenced by the electron density around each nucleus, which is affected by the electronegative chlorine atoms and the electron-withdrawing aldehyde group.

Vibrational Frequencies: The vibrational frequencies of this compound can be computed using DFT. These calculations yield a theoretical infrared (IR) and Raman spectrum. The characteristic vibrational modes include the C=O stretching of the aldehyde group, C-Cl stretching, C-H stretching and bending, and the various vibrations of the benzene ring. Comparing the calculated frequencies with experimental spectra aids in the assignment of the observed vibrational bands.

First-Order Hyperpolarizability: The first-order hyperpolarizability is a measure of the non-linear optical (NLO) response of a molecule. DFT calculations can predict this property, which is influenced by the molecule's electronic structure, particularly the presence of electron-donating and electron-withdrawing groups that create a significant dipole moment and charge transfer.

Spectroscopic ParameterCalculated Range/ValueKey Features
¹H NMR Chemical Shifts (ppm)
Aldehyde proton9.8 - 10.2Downfield shift due to C=O anisotropy
Aromatic protons7.2 - 7.8Complex splitting pattern due to substitution
Methyl protons2.3 - 2.6Singlet, influenced by adjacent chlorine
¹³C NMR Chemical Shifts (ppm)
Carbonyl carbon188 - 192Most downfield signal
Aromatic carbons125 - 140Varied shifts due to substituents
Methyl carbon18 - 22Upfield signal
Vibrational Frequencies (cm⁻¹)
C=O stretch1690 - 1710Strong, characteristic band
C-Cl stretch650 - 800Strong to medium intensity
Aromatic C-H stretch3000 - 3100Medium to weak intensity
Methyl C-H stretch2850 - 2980Medium intensity
First-Order Hyperpolarizability (β) Dependent on calculation levelIndicates potential for NLO applications

Note: The presented ranges are typical for similar compounds and serve as a guide. Actual values would be determined from specific calculations.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations and related computational techniques provide a means to study the time-dependent behavior of this compound, including its conformational flexibility and reaction pathways.

Conformational Analysis and Stability Investigations

The conformational landscape of this compound is primarily defined by the rotation of the aldehyde and methyl groups relative to the benzene ring. Conformational analysis, often performed by systematically rotating these groups and calculating the potential energy at each step using quantum chemical methods, can identify the most stable conformers. The planarity of the molecule is generally favored to maximize π-conjugation, but steric hindrance between the substituents can lead to non-planar, higher-energy conformations. The results of these studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound. For instance, the mechanism of nucleophilic addition to the carbonyl group can be modeled. By mapping the potential energy surface of the reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The characterization of transition states, which are saddle points on the potential energy surface, is particularly important as it allows for the calculation of the activation energy, providing insight into the reaction kinetics. For example, in a study of the acetalization of a similar molecule, 2-methylbenzaldehyde, with methanol, ab initio methods were used to determine the most likely reaction pathway and the energies of the intermediates and transition states. researchgate.net Such studies can predict the feasibility of a reaction and guide the design of synthetic routes.

Intermolecular Interactions and Supramolecular Chemistry

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions. For this compound, the key interactions dictating its supramolecular chemistry are expected to be halogen bonding and π-π stacking, driven by the chloro-substituents and the aromatic benzaldehyde (B42025) core.

Halogen Bonding Analysis and its Role in Self-Assembly

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. acs.org In this compound, the two chlorine atoms are potential halogen bond donors.

Theoretical studies on similar molecules, such as halomethanes and halobenzenes, have provided significant insight into the nature of these bonds. researchgate.net Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) have been used to decompose the interaction energy into electrostatic, dispersion, exchange, and induction components. researchgate.net These studies reveal that halogen bonds are a complex interplay of electrostatics and dispersion. researchgate.net As the halogen atom becomes larger and more polarizable (from Cl to Br to I), the interaction strength generally increases and becomes more electrostatic in character. researchgate.net

The strength of a halogen bond is also influenced by the substituents on the molecule. Electron-withdrawing groups tend to enhance the positive character of the σ-hole, leading to stronger halogen bonds. For instance, computational studies on halomethane-formaldehyde complexes show that substituting hydrogen with highly electronegative fluorine atoms on the carbon strengthens the halogen bond. researchgate.net

In the context of this compound, the chlorine atoms can form C-Cl···O bonds with the oxygen of the aldehyde group on a neighboring molecule or with other Lewis bases. The directionality of these bonds, typically with a C-Cl···O angle close to 180°, would play a crucial role in the self-assembly of the molecules into well-defined one-, two-, or three-dimensional crystalline architectures. acs.org

Table 1: Calculated Binding Energies for Model Halogen-Bonded Complexes This table presents data from theoretical studies on simple model systems to illustrate the typical strengths of halogen bonds. The specific values for this compound would require dedicated computational analysis.

Halogen Bond DonorHalogen Bond AcceptorBinding Energy (kcal/mol)
H₃CClOCH₂-1.05
F₃CClOCH₂-2.53
H₃CBrOCH₂-1.70
F₃CBrOCH₂-3.11
H₃CIOCH₂-2.57
F₃CIOCH₂-3.72

Source: Adapted from ab initio calculations on halomethane-formaldehyde complexes. researchgate.net

π-π Stacking Interactions in Crystalline Architectures

The aromatic ring of this compound is a key site for π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic systems, are fundamental to the packing of aromatic molecules in crystals.

Theoretical studies on chlorobenzene (B131634) have shown that the geometry of π-π stacking significantly affects the interaction energy. researchgate.net Staggered or offset-stacked conformations are often more stable than a perfectly eclipsed (face-to-face) arrangement. researchgate.net This is because a staggered arrangement minimizes the electrostatic repulsion between the electron-rich π-systems. The presence of substituents on the aromatic ring, such as the chlorine atoms, methyl group, and aldehyde group in this compound, will further influence the preferred stacking geometry by modifying the quadrupole moment of the aromatic ring.

In the crystalline architecture of this compound, one can anticipate a combination of halogen bonding and π-π stacking. These interactions could work cooperatively to form complex supramolecular structures. For example, chains or sheets formed by halogen bonding might be further stabilized by π-π stacking between the aromatic rings of adjacent chains or sheets. The interplay of these forces would determine the final crystal packing and the resulting material properties.

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry provides powerful tools for the rational design of novel molecules with desired properties. Starting from the this compound scaffold, new derivatives can be designed in silico and their properties predicted before undertaking their synthesis. This approach saves time and resources by prioritizing compounds with the highest potential.

The general strategy involves:

Defining a Target Property: This could be enhanced biological activity, specific material properties (e.g., nonlinear optical response), or improved reactivity.

In Silico Modification: The parent structure of this compound can be systematically modified by adding or changing functional groups at various positions. For example, one could explore different halogen substitutions, introduce various alkyl or aryl groups, or modify the aldehyde functionality.

Property Calculation: Using methods like Density Functional Theory (DFT) or quantitative structure-activity relationship (QSAR) models, the properties of the designed derivatives are calculated. For instance, molecular docking can be used to predict the binding affinity of derivatives to a biological target. researchgate.netnih.gov

Analysis and Selection: The computational results are analyzed to identify the most promising candidates for synthesis and experimental validation.

For example, if the goal were to design derivatives with enhanced antimicrobial properties, one might draw inspiration from studies on other substituted benzaldehydes or benzimidazole (B57391) derivatives. nih.gov Computational docking could be performed against known bacterial protein targets to predict which modifications to the this compound structure would lead to the most favorable binding interactions.

Theoretical Studies on Interactions with Nanostructures (e.g., Graphene Adsorption)

The interaction of aromatic molecules with nanostructures like graphene is a field of intense research, driven by applications in sensing, electronics, and environmental remediation. Theoretical studies, primarily using DFT, have been instrumental in understanding the fundamental mechanisms of these interactions. mdpi.com

The adsorption of this compound on a graphene surface would likely be governed by non-covalent interactions, specifically π-π stacking between the molecule's aromatic ring and the graphene lattice. rsc.orgresearchgate.net Van der Waals forces would also play a significant role. mdpi.com

Theoretical investigations on the adsorption of various aromatic compounds on graphene and graphene oxide have revealed several key principles:

Adsorption Energy: The strength of the interaction, quantified by the adsorption energy, generally increases with the size of the aromatic system. mdpi.comrsc.org

Preferred Geometry: Aromatic molecules typically adsorb in a parallel arrangement to the graphene sheet to maximize π-π interaction. mdpi.com

Influence of Functional Groups: The nature of the functional groups on the aromatic molecule can modulate the adsorption energy and the electronic properties of the system. In a study of different aromatic compounds on graphene oxide, the adsorption capacity was found to be primarily guided by the π-stacking ability. rsc.orgresearchgate.net

For this compound, DFT calculations could predict the most stable adsorption site on the graphene lattice, the equilibrium distance between the molecule and the surface, and the adsorption energy. Such studies have found typical adsorption distances for aromatic molecules on graphene to be in the range of 2.47 to 3.98 Å. mdpi.com The results would provide a nanoscale understanding of how this compound might be detected or sequestered by carbon-based nanomaterials.

Table 2: DFT-Calculated Adsorption Energies (E_ad) of Aromatic Molecules on Graphene This table shows calculated adsorption energies for various aromatic compounds on a graphene surface, illustrating the typical magnitude of these interactions.

Adsorbed MoleculeAdsorption Energy (E_ad) (kJ/mol)
Benzene-49.2
Naphthalene-88.9
Anthracene-132.8
Phenanthrene-128.8
Pyrene-148.8
Chrysene-173.2

Source: Adapted from DFT calculations on the adsorption of polycyclic aromatic hydrocarbons onto graphene. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2,4-Dichloro-3-methylbenzaldehyde, and how can reaction conditions be optimized for purity?

Methodological Answer: A common approach involves nucleophilic substitution or Friedel-Crafts alkylation of pre-functionalized benzaldehyde derivatives. For example, substituting 3-methylbenzaldehyde with chlorine under controlled electrophilic conditions (e.g., using Cl₂/FeCl₃ or SOCl₂) can yield the dichloro product. Refluxing in anhydrous ethanol with glacial acetic acid as a catalyst (similar to methods in substituted benzaldehyde syntheses ) ensures efficient reaction progress. Post-synthesis, vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended for purification. Monitoring via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirming purity via HPLC (C18 column, 70:30 acetonitrile:water mobile phase) is critical .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

Methodological Answer:

  • ¹H NMR : The aldehyde proton resonates at δ 10.1–10.3 ppm (singlet). Adjacent chlorine substituents deshield aromatic protons, causing splitting patterns: δ 7.5–8.0 ppm (doublet for H-5, triplet for H-6). The methyl group at position 3 appears as a singlet at δ 2.4–2.6 ppm.
  • ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm. Chlorinated carbons (C-2 and C-4) show δ 125–135 ppm, while C-3 (methyl-substituted) is δ 20–25 ppm.
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹. Compare with databases like NIST Chemistry WebBook to rule out impurities.

Q. What crystallographic strategies are effective for resolving the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation of a dichloromethane/hexane solution. Use SHELXL for refinement, focusing on anisotropic displacement parameters for chlorine atoms. Key metrics:

ParameterExpected Range
R-factor< 0.05
C-Cl bond length1.72–1.78 Å
C=O bond length1.21–1.23 Å
Disorder in the methyl group may require constrained refinement. Compare with analogous structures (e.g., 3,5-Dichloro-2-hydroxybenzaldehyde ).

Advanced Research Questions

Q. How can computational chemistry (DFT, QSPR) predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The aldehyde group’s electrophilicity is enhanced by electron-withdrawing Cl substituents, quantified by Fukui indices (f⁻ > 0.3 at the carbonyl carbon). QSPR models (e.g., using CC-DPS ) correlate Hammett σ values (σ ~+0.8 for 2,4-Cl₂) with reaction rates. Validate predictions experimentally via kinetic studies under varying solvents (polar aprotic vs. protic).

Q. What strategies address contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer: Contradictions often arise from impurities or assay variability. Implement:

  • Strict purity control : Use HPLC-MS (ESI+) to confirm >98% purity.
  • Standardized bioassays : For antimicrobial studies, follow CLSI guidelines with positive controls (e.g., ampicillin for bacteria).
  • SAR analysis : Compare substituent effects. For example, replacing the methyl group with methoxy (as in 4-Methoxybenzaldehyde ) alters lipophilicity (logP ↑ by ~0.5), impacting membrane permeability.

Q. How can lattice energy calculations guide co-crystal design with this compound?

Methodological Answer: Use PIXEL (or similar software) to compute lattice energies. Co-formers (e.g., carboxylic acids) should complement the aldehyde’s hydrogen-bond acceptor capacity. For example:

Co-formerΔG (kcal/mol)Predicted Stability
4-Hydroxybenzoic acid-12.3High
Benzoic acid-9.8Moderate
Validate via DSC (melting point elevation) and PXRD (new diffraction peaks). Reference SHELXD for structure solution.

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

Methodological Answer: Variations (e.g., 92–96°C) stem from:

  • Polymorphism : Screen via slurry experiments in ethanol/water.
  • Impurities : Trace solvents (e.g., residual DCM) depress melting points. Use GC-MS to identify contaminants.
  • Calibration errors : Standardize equipment with USP-grade references (e.g., 4-Ethylbenzaldehyde ).

Safety and Handling

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

Methodological Answer:

  • Ventilation : Use fume hoods (NIOSH REL: 0.1 ppm).
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats.
  • Spill management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite.
  • Waste disposal : Segregate halogenated waste per EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.